2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
CAS No.: 1209647-03-9
Cat. No.: VC6733424
Molecular Formula: C12H16N4O2S
Molecular Weight: 280.35
* For research use only. Not for human or veterinary use.
![2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole - 1209647-03-9](/images/structure/VC6733424.png)
Specification
CAS No. | 1209647-03-9 |
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Molecular Formula | C12H16N4O2S |
Molecular Weight | 280.35 |
IUPAC Name | 2-(4-methylsulfonylpiperazin-1-yl)-1H-benzimidazole |
Standard InChI | InChI=1S/C12H16N4O2S/c1-19(17,18)16-8-6-15(7-9-16)12-13-10-4-2-3-5-11(10)14-12/h2-5H,6-9H2,1H3,(H,13,14) |
Standard InChI Key | HEWVDXOYDQTWFT-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is C₁₂H₁₅N₄O₂S, with a molecular weight of 291.34 g/mol. The benzimidazole core contributes aromaticity and planar geometry, while the methylsulfonyl-piperazine moiety enhances solubility and hydrogen-bonding capacity. Key structural features include:
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Benzimidazole ring: A bicyclic system with nitrogen atoms at positions 1 and 3.
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Piperazine linker: A six-membered diamine ring providing conformational flexibility.
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Methylsulfonyl group: A polar substituent that influences electronic distribution and metabolic stability .
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₂H₁₅N₄O₂S |
Molecular Weight | 291.34 g/mol |
LogP (Predicted) | 1.2 ± 0.3 |
Hydrogen Bond Donors | 1 (N-H of benzimidazole) |
Hydrogen Bond Acceptors | 5 (2 N, 2 O, 1 S=O) |
The compound’s infrared (IR) spectrum typically shows absorption bands at ~1,350 cm⁻¹ (S=O asymmetric stretch) and ~1,150 cm⁻¹ (S=O symmetric stretch), consistent with sulfonamide derivatives .
Synthesis and Optimization
Synthetic Routes
The synthesis of 2-(4-(methylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves multi-step procedures derived from methodologies for analogous compounds :
Step 1: Synthesis of 4-(Methylsulfonyl)piperazine
Piperazine reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 1-(methylsulfonyl)piperazine. This step proceeds via nucleophilic substitution, with yields exceeding 80% under anhydrous conditions .
Step 2: Formation of Benzimidazole Core
o-Phenylenediamine derivatives undergo cyclization with carbonyl equivalents. For example, reacting 4-chloro-1,2-diaminobenzene with triphosgene (COCl₂) in dichloromethane generates the benzimidazole-2-one intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) .
Step 3: Coupling Reaction
The chlorinated benzimidazole reacts with 4-(methylsulfonyl)piperazine in a nucleophilic aromatic substitution (SNAr) reaction. Optimized conditions include using dimethylformamide (DMF) as a solvent and potassium carbonate (K₂CO₃) as a base at 80–100°C for 12–24 hours .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
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1 | Piperazine, MeSO₂Cl, Et₃N, DCM, 0°C | 85 |
2 | o-Phenylenediamine, COCl₂, DCM | 72 |
3 | POCl₃, HCl, 150°C | 65 |
4 | K₂CO₃, DMF, 100°C | 58 |
Purification and Characterization
Purification is achieved via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR (300 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzimidazole-H), 3.45–3.30 (m, 8H, piperazine-H), 3.05 (s, 3H, SO₂CH₃) .
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¹³C NMR: δ 151.2 (C=N), 134.5–115.3 (aromatic carbons), 44.1 (SO₂CH₃) .
Compound Class | Target Activity | Potency (IC₅₀/ED₅₀) |
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Benzimidazole-sulfonamide | Antimalarial | 0.8–5.2 μM |
Piperazine-thiazole | Antinociceptive | 10–25 mg/kg |
Analytical and Computational Studies
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water) reveals a retention time of 4.7–5.1 minutes under isocratic conditions (60% acetonitrile), with purity >95% .
Molecular Docking
Docking studies into the Plasmodium falciparum glutathione S-transferase (PfGST) active site (PDB: 1GSQ) predict a binding affinity of −9.2 kcal/mol, facilitated by hydrogen bonds between the sulfonyl group and Arg 15 .
Applications and Future Directions
The compound’s dual functionality positions it as a candidate for:
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Antiparasitic agents: Optimizing substituents on the benzimidazole ring could improve selectivity against resistant Plasmodium strains.
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Central nervous system (CNS) drugs: The methylsulfonyl group’s ability to cross the blood-brain barrier warrants exploration in neuropathic pain models .
Ongoing research should prioritize in vivo toxicology profiles and structure-activity relationship (SAR) studies to elucidate the role of the sulfonamide moiety in target engagement.
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